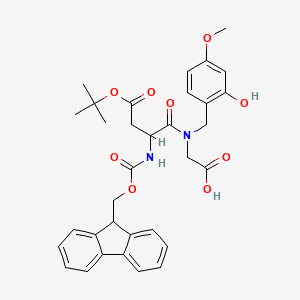

![molecular formula C15H13N3O B1335477 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881040-36-4](/img/structure/B1335477.png)

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde" is a derivative of imidazo[1,2-a]pyrimidine, which is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed for their properties and applications, such as corrosion inhibition, biological activity, and luminescence sensing.

Synthesis Analysis

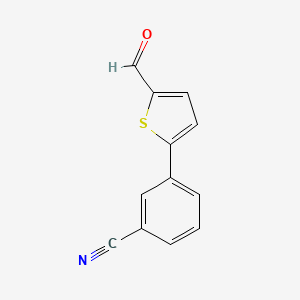

The synthesis of imidazo[1,2-a]pyrimidine derivatives can involve multi-step reactions starting from simple precursors. For instance, a related compound, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, was prepared from 2-aminopyridine and then reacted with different aryl ketones to produce various derivatives . Another synthesis approach for imidazo[1,2-a]pyrimidine derivatives is the one-pot, three-component cascade reaction using N,N-dimethylformamide as a one-carbon source . These methods highlight the versatility of imidazo[1,2-a]pyrimidine chemistry in generating a wide array of functionalized compounds.

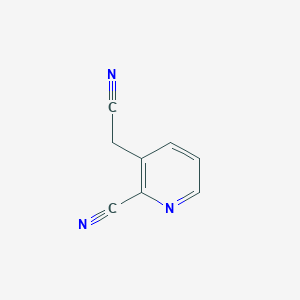

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives is characterized by the presence of nitrogen atoms and a pyrimidine ring fused to an imidazole ring. Quantum chemical calculations using density functional theory (DFT) have been employed to understand the molecular properties of these compounds, such as the inhibitive effects of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde on corrosion . The molecular dynamics simulations suggest that these molecules can adsorb onto surfaces through oxygen and nitrogen atoms as well as pi-electrons in the imidazo-pyrimidine structure .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions, including condensation with amines and regioselective arylation catalyzed by palladium . These reactions allow for the functionalization of the imidazo[1,2-a]pyrimidine core, providing access to a diverse range of compounds with potential applications in material science and pharmaceuticals.

Physical and Chemical Properties Analysis

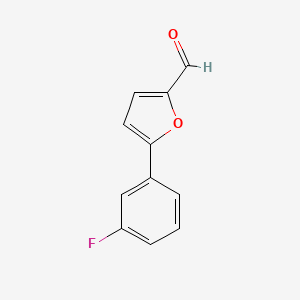

The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives can be quite diverse. For example, some derivatives exhibit fluorescent properties with specific quantum yields and absorption/emission maxima . Additionally, the corrosion inhibition properties of these compounds can be studied using techniques like gravimetric measurements, potentiodynamic polarization, and impedance spectroscopy . The adsorption behavior of these molecules can be described by isotherm models, such as the Langmuir isotherm model, indicating their potential as surface-adsorbing agents .

Applications De Recherche Scientifique

Synthesis and Biological Study

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a compound similar to 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, has been studied for its potential in synthesizing various biologically active compounds. This research highlights the synthesis of oxopyrimidines and thiopyrimidines, emphasizing their antimicrobial properties against bacterial and fungal activities (Ladani et al., 2009).

Development of Heterocyclic Compounds

The creation of heterosubstituted chalcones and oxopyrimidines, achieved through the reaction of similar imidazo[1,2-a]pyridine carbaldehydes, is a significant area of research. This process involves detailed spectral data analysis and antimicrobial screening, indicating potential applications in the development of new compounds with varied biological activities (Joshi et al., 2012).

Advancements in Synthesis Techniques

Innovative synthesis techniques like "water-mediated" hydroamination and silver-catalyzed aminooxygenation have been developed for imidazo[1,2-a]pyridines. Such methods showcase the evolving approaches to synthesizing these compounds, potentially leading to more efficient and environmentally friendly production processes (Mohan et al., 2013).

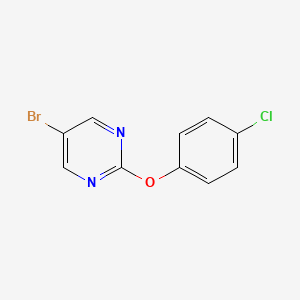

Potential in Material Sciences

The study of triazole, thiadiazole, and thiazole derivatives containing imidazo[1,2-a]pyrimidine moiety for anti-corrosion activities suggests applications beyond biological realms. Such research indicates the potential of these compounds in material sciences, particularly in corrosion inhibition (Rehan et al., 2021).

Propriétés

IUPAC Name |

2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-4-5-12(11(2)8-10)14-13(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUIZVNXXJAEIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401173642 |

Source

|

| Record name | 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

CAS RN |

881040-36-4 |

Source

|

| Record name | 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

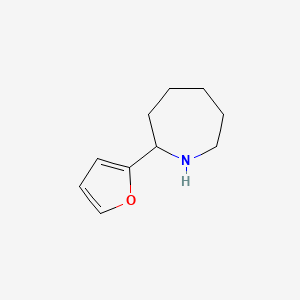

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)